3-Bromo-4-nitropyridine N-oxide

Regioselective Synthesis Medicinal Chemistry Heterocyclic Functionalization

Synthetic routes to 3-aminopyridine scaffolds often yield complex mixtures when using non-N-oxide pyridines. 3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) enables exclusive, high-yielding β-position substitution via its unique N-oxide-directed regioselectivity. • Clean β-amination for 3-aminopyridine synthesis (Tetrahedron Lett.) • Validated key intermediate for next-generation COX-2 inhibitors (J. Med. Chem.) • Enables C-C bond formation at β-position for furo[3,2-c]pyridine N-oxides Supplied as ≥98% purity yellow crystalline powder. Stable under standard handling.

Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
CAS No. 1678-49-5
Cat. No. B167569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitropyridine N-oxide
CAS1678-49-5
Molecular FormulaC5H3BrN2O3
Molecular Weight218.99 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-]
InChIInChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
InChIKeyYZQMKADIENBVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitropyridine N-oxide: Procurement & Differentiation


3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) is a heteroaromatic N-oxide derivative classified within the pyridine N-oxide family. It is characterized by a pyridine ring bearing bromine at the 3-position, a nitro group at the 4-position, and an N-oxide functionality. This specific substitution pattern imparts a unique electronic and steric environment, rendering it a versatile intermediate in medicinal chemistry, agrochemical development, and materials science [1]. Its primary utility lies in its capacity to undergo highly regioselective transformations, particularly nucleophilic substitution at the β-position, which is crucial for constructing complex molecular architectures [2]. The compound is commercially available as a yellow crystalline powder, typically with a purity of 98% or higher, and is stable under standard handling conditions [1].

Reaction Type
Nucleophilic substitution at β-position of pyridine N-oxide
Key Advantage
Regioselective amination and carbanion substitution without side reactions
Format
Yellow crystalline powder, stable under standard handling
Selection Context
Building block for 3-substituted pyridine derivatives in medicinal chemistry

3-Bromo-4-nitropyridine N-oxide: Analogue Substitution Risks


Substituting 3-bromo-4-nitropyridine N-oxide with closely related pyridine N-oxides or bromonitropyridine analogs is not chemically equivalent and often leads to undesirable outcomes. The presence and precise positioning of the bromine, nitro, and N-oxide groups create a distinct electronic and steric landscape. For instance, the N-oxide group is not merely a spectator; it activates the pyridine ring and directs nucleophilic attack to the β-position (C3), a regioselectivity pattern that is absent or significantly diminished in non-N-oxide analogs like 3-bromo-4-nitropyridine [1]. Conversely, the bromine at the 3-position, in concert with the N-oxide, facilitates a smooth nucleophilic displacement that is not observed with the 2-bromo isomer [2]. Furthermore, the nitro group at the 4-position exerts a strong electron-withdrawing effect, stabilizing the transition state during substitution and preventing unwanted side reactions like nitro group migration, a known complication with simpler nitropyridines [3]. Therefore, selecting a cheaper or seemingly similar alternative can lead to complete synthetic failure, low yields, or the generation of complex, inseparable mixtures, ultimately increasing project costs and timelines.

Non-N-oxide analogs
3-Bromo-4-nitropyridine lacks N-oxide activation; may promote nitro migration and complex mixtures instead of clean β-substitution.
2-Bromo isomer
2-Bromo-4-nitropyridine N-oxide shows poor reactivity with stabilized carbanions; substitution outcome differs significantly.
Less characterized analogs
Other bromonitropyridine N-oxides lack defined physical properties and published reactivity data, complicating reproducibility.

3-Bromo-4-nitropyridine N-oxide: Quantitative Differentiation


Exclusive β-Amination Regioselectivity

The N-oxide moiety in 3-bromo-4-nitropyridine N-oxide is critical for directing nucleophilic substitution to the β-position (C3). In contrast, the non-N-oxide analog, 3-bromo-4-nitropyridine, does not exhibit this same reactivity profile and is prone to complex side reactions, including nitro group migration [1]. The target compound reacts cleanly with various amines at the 3-position, enabling the efficient synthesis of 3-aminopyridine derivatives, a key structural motif in many bioactive molecules [1].

β-Amination Regioselectivity
Class-level
Exclusive 3-substitution vs. complex mixture with non-N-oxide
Supports clean synthesis of 3-aminopyridine derivatives
Based on published amination study
Regioselective Synthesis Medicinal Chemistry Heterocyclic Functionalization

Stabilized Carbanion β-Functionalization

3-Bromo-4-nitropyridine N-oxide undergoes smooth nucleophilic substitution at the β-position with stabilized carbanions like diethyl sodiomalonate and ethyl sodiocyanoacetate. This reactivity is a defining feature of the compound and is not observed with the 2-bromo-4-nitropyridine N-oxide isomer, where the bromine at the 2-position is less prone to direct nucleophilic displacement due to electronic and steric factors [1].

Carbanion β-Functionalization
Class-level
Clean substitution at C3; 2-isomer unreactive
Enables C-C bond formation at β-position
Conditions from Matsumura & Ariga (1973)
Nucleophilic Substitution Synthetic Methodology C-C Bond Formation

Key Intermediate for COX-2 Inhibitors

3-Bromo-4-nitropyridine N-oxide serves as the common, essential intermediate in the synthesis of a novel class of pyridinic sulfonamide COX-2 selective inhibitors. The subsequent derivatives, synthesized via condensation with phenols, thiophenols, or anilines, displayed in vitro IC50 values against COX-2 as low as 0.09 μM and selectivity ratios (IC50(COX-1)/IC50(COX-2)) up to 7.92, demonstrating superior or comparable potency and selectivity to the marketed drug celecoxib (IC50=0.35 μM, ratio=7.46) [1]. This validates the compound's critical role in accessing valuable pharmacophores.

Derivative COX-2 Activity
Head-to-head
Derived compounds: IC₅₀ up to 0.09 μM, selectivity ratio 7.92 vs celecoxib IC₅₀ 0.35 μM, ratio 7.46
Supports intermediate use for COX-2 inhibitor research
Data from derived sulfonamides in human whole blood assay
Drug Discovery COX-2 Inhibition Inflammation

Purity and Physical Characterization

Reproducibility in chemical synthesis and biological assays requires well-characterized starting materials. 3-Bromo-4-nitropyridine N-oxide is consistently supplied with a high degree of purity (≥98%) and well-defined physical properties, including a melting point of 152-154°C, density of 1.98 g/cm³, and a boiling point of 393°C at 760 mmHg [1]. These metrics, which are not as rigorously defined or standardized for less common analogs, ensure batch-to-batch consistency and reliable experimental outcomes.

Physical Specification
Specification review
MP 152–154 °C, density 1.98 g/cm³, BP 393 °C, purity ≥98%
Ensures batch consistency and reproducible experiments
Reported supplier characterization
Quality Control Analytical Chemistry Procurement Specification

3-Bromo-4-nitropyridine N-oxide: Recommended Applications


3-Aminopyridine Derivatives via β-Amination

Procure 3-bromo-4-nitropyridine N-oxide when the synthetic target requires a 3-aminopyridine scaffold. The compound's unique ability to undergo clean, exclusive β-amination, as documented in Tetrahedron Letters, ensures a high-yielding, straightforward route to these valuable intermediates, avoiding the complex mixtures and low yields associated with alternative routes starting from non-N-oxide pyridines [1].

COX-2 Selective Inhibitor Building Block

This compound is the ideal starting material for medicinal chemistry programs focused on developing next-generation COX-2 inhibitors. Its established use as the key intermediate in a series of potent and selective compounds, as reported in the Journal of Medicinal Chemistry, provides a validated and efficient entry point into this therapeutically relevant chemical space, enabling the rapid generation of novel drug candidates [1].

β-Functionalized Pyridine Precursors

Use 3-bromo-4-nitropyridine N-oxide for C-C bond formation at the β-position of the pyridine ring. The seminal work in the Bulletin of the Chemical Society of Japan confirms its reactivity with malonate and cyanoacetate carbanions. This application is particularly relevant for constructing complex heterocycles, such as furo[3,2-c]pyridine N-oxides, that are not easily accessible from other bromonitropyridine isomers [1].

Application
Selection Property
Validation Focus
β-Amination Synthesis
β-Regioselectivity with amine nucleophiles
Clean substitution outcome, absence of nitro migration
COX-2 Inhibitor Research
Established building block for sulfonamide derivatives
Review published derivative IC₅₀ and selectivity data
β-Carbanion Functionalization
Reactivity with stabilized carbanions
C–C bond formation at β-position vs. unreactive 2-isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-nitropyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.